molecular formula C13H21NO2 B12707666 Dimoxamine, (S)- CAS No. 52881-88-6

Dimoxamine, (S)-

Cat. No.: B12707666
CAS No.: 52881-88-6
M. Wt: 223.31 g/mol
InChI Key: MLYCFWZIAJAIGW-NSHDSACASA-N
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Description

Dimoxamine, (S)-, also known as 1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine, is a psychoactive compound that belongs to the phenethylamine class. It is a homologue of the psychedelics 2C-D and DOM. Dimoxamine was first synthesized by Alexander Shulgin and is known for its unique psychopharmacological profile .

Preparation Methods

The synthesis of Dimoxamine, (S)-, involves several steps. One common synthetic route starts with the precursor 2,5-dimethoxy-4-methylbenzaldehyde. This compound undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol. The alcohol is then converted to the amine via reductive amination using ammonia and a reducing agent such as sodium cyanoborohydride .

Reaction conditions typically include controlled temperatures, inert atmospheres, and the use of solvents like tetrahydrofuran or diethyl ether .

Chemical Reactions Analysis

Dimoxamine, (S)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Dimoxamine, (S)-, can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dimoxamine, (S)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimoxamine, (S)-, involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist, leading to altered neurotransmitter release and modulation of neural pathways. This interaction results in its psychoactive effects, including mood enhancement and cognitive changes .

Comparison with Similar Compounds

Dimoxamine, (S)-, is similar to other phenethylamine derivatives such as 2C-D and DOM. it is unique in its specific receptor binding profile and psychopharmacological effects. Unlike 2C-D, which is known for its psychedelic properties, Dimoxamine, (S)-, has a more subtle psychoactive profile with potential therapeutic benefits .

Similar compounds include:

Properties

CAS No.

52881-88-6

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

(2S)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine

InChI

InChI=1S/C13H21NO2/c1-5-11(14)7-10-8-12(15-3)9(2)6-13(10)16-4/h6,8,11H,5,7,14H2,1-4H3/t11-/m0/s1

InChI Key

MLYCFWZIAJAIGW-NSHDSACASA-N

Isomeric SMILES

CC[C@@H](CC1=C(C=C(C(=C1)OC)C)OC)N

Canonical SMILES

CCC(CC1=C(C=C(C(=C1)OC)C)OC)N

Origin of Product

United States

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